molecular formula C11H20N2O6S2 B1664862 Amidephrine mesylate CAS No. 1421-68-7

Amidephrine mesylate

Cat. No. B1664862
CAS RN: 1421-68-7
M. Wt: 340.4 g/mol
InChI Key: WYLUCZJCONZJFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Amidephrine, also known as amidefrine, is a sulfonamide α1-adrenergic receptor agonist . It is a sympathomimetic drug indicated in the treatment of acute, chronic, vasomotor, and allergic rhinitis .


Synthesis Analysis

The synthesis of Amidephrine mesylate involves the conversion of N-benzylmethylamine into 3-(2-benzylmethylaminoacetyl)methanesulfonanilide methanesulfonate. This is then reduced to form 3-(2-methylamino-1-hydroxyethyl)methanesulfonanilide methanesulfonate. The final product is obtained after a series of recrystallizations .


Molecular Structure Analysis

The molecular formula of Amidephrine mesylate is C11H20N2O6S2 . The average molecular weight is 340.41 and the monoisotopic mass is 340.07627872 .


Physical And Chemical Properties Analysis

Amidephrine mesylate has a melting point of 207-209°C . The elemental composition is C: 38.81%, H: 5.92%, N: 8.23%, O: 28.20%, S: 18.84% .

Scientific Research Applications

Scientific Research Applications of Amidephrine Mesylate

  • Anticancer Potential of Related Compounds Betulonic acid derivatives, which are chemically related to amidephrine mesylate, have shown potential as anticancer agents. These derivatives, including amide, thiol, and piperidine groups, amplify the in vitro anticancer potential of betulonic acid. Some of these derivatives may represent promising candidates for cancer treatment, though more mechanistic and in vivo data are needed (Lombrea et al., 2021).

  • Pharmaceutical Synthesis and Modification Palladium-catalyzed cross-coupling reactions involving mesylated compounds (which include amidephrine mesylate) demonstrate the potential for creating pharmaceuticals with modified properties. For instance, the synthesis of amides from aryl mesylates shows the feasibility of modifying drug molecules to enhance their pharmacological profile (Dooleweerdt, Fors, & Buchwald, 2010).

  • Development of Novel Medications The utilization of mesylate groups in drug development, as seen in compounds like amidephrine mesylate, contributes to the creation of novel medications. Research in this area includes the design of new drugs with improved bioavailability and therapeutic efficacy. This is exemplified by the synthesis of Dabigatran etexilate mesylate, an anticoagulant drug, using novel synthons to minimize impurities and enhance efficacy (Solanki et al., 2018).

  • Targeting Microtubule Dynamics in Cancer Eribulin mesylate, another compound related to amidephrine mesylate, targets microtubule dynamics and has shown utility in treating breast cancer. This illustrates the potential of mesylate compounds in oncology, particularly in cases where traditional chemotherapy is ineffective (Dybdal-Hargreaves, Risinger, & Mooberry, 2015).

  • Neurodegenerative Disease Treatment The development of hydromethylthionine mesylate, a tau aggregation inhibitor, highlights the potential role of mesylate compounds in treating neurodegenerative diseases like Alzheimer's. This compound's effectiveness in slowing cognitive decline and brain atrophy underscores the significance of mesylate derivatives in neurological research (Wischik et al., 2022).

  • idephrine mesylate and related compounds. For instance, p-synephrine has been evaluated for its effects on fat oxidation during exercise, which may have implications for weight management strategies and metabolic health (Gutiérrez-Hellín & Del Coso, 2016).
  • Pharmacognosy and Natural Product Research The study of mesylated compounds, including amidephrine mesylate, intersects with pharmacognosy, the study of medicines derived from natural sources. This interdisciplinary field explores natural products for potential drug discovery, and mesylated compounds can be integral in understanding the biological and pharmacological diversity of natural substances (Bohlin et al., 2010).

properties

IUPAC Name

N-[3-[1-hydroxy-2-(methylamino)ethyl]phenyl]methanesulfonamide;methanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O3S.CH4O3S/c1-11-7-10(13)8-4-3-5-9(6-8)12-16(2,14)15;1-5(2,3)4/h3-6,10-13H,7H2,1-2H3;1H3,(H,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INSXAGGBFMXUIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC(C1=CC(=CC=C1)NS(=O)(=O)C)O.CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00931340
Record name Methanesulfonic acid--N-{3-[1-hydroxy-2-(methylamino)ethyl]phenyl}methanesulfonamide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00931340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Amidephrine mesylate

CAS RN

1421-68-7, 87338-94-1
Record name Methanesulfonamide, N-[3-[1-hydroxy-2-(methylamino)ethyl]phenyl]-, methanesulfonate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1421-68-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Amidephrine mesylate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001421687
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Amidephrine mesylate, (-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087338941
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methanesulfonic acid--N-{3-[1-hydroxy-2-(methylamino)ethyl]phenyl}methanesulfonamide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00931340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AMIDEPHRINE MESYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S3IG39T94B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name AMIDEPHRINE MESYLATE, (-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WS98QAM6EB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Amidephrine mesylate
Reactant of Route 2
Amidephrine mesylate
Reactant of Route 3
Amidephrine mesylate
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Amidephrine mesylate
Reactant of Route 5
Amidephrine mesylate
Reactant of Route 6
Reactant of Route 6
Amidephrine mesylate

Citations

For This Compound
71
Citations
JH Weikel Jr, KH Harper - Toxicology and Applied Pharmacology, 1972 - Elsevier
The acute toxicity of amidephrine mesylate was examined in mice, rats, rabbits, dogs, monkeys and cats and compared with that of phenylephrine hydrochloride in mice. Amidephrine …
Number of citations: 2 www.sciencedirect.com
K Kiuchi, DE Vatner, N Uemura, M Bigaud… - Circulation …, 1992 - Am Heart Assoc
… To investigate the mechanisms of a,-adrenergic vascular desensitization, osmotic minipumps containing either saline (n=9) or amidephrine mesylate (AMD) (n=9), a selective a,-…
Number of citations: 16 www.ahajournals.org
J Davies, SE Johnston, DR Hill, JE Quinlan - Neuroscience letters, 1984 - Elsevier
The effects of microiontophoretic ejection of tizanidine were compared with those of adrenoceptor agonists on responses of single laminae IV and V neurones to noxious and innocuous …
Number of citations: 45 www.sciencedirect.com
C Carpene, I De Pablos, L Viguera… - European journal of …, 1984 - Elsevier
… Clonidine hydrochloride came from Boehringer Ingelheim, amidephrine mesylate from Mead Johnson. Noradrenaline and isoprenaline, all hydrochloride salts, were obtained from …
Number of citations: 2 www.sciencedirect.com
MJ García-Barrado, M Reverte, J Moratinos - European journal of …, 1992 - Elsevier
In conscious fasted rabbits the iv infusion of amidephrine (α 1 -agonist) or isoprenaline (β-agonist) induced an increase in plasma levels of immunoreactive insulin. The α 1 -mediated …
Number of citations: 4 www.sciencedirect.com
P Borgdorff, G Verlato, A Cevese - Pflügers Archiv-European Journal of …, 1987 - Springer
… Cardiac alpha-1 adrenoceptors were activated by intracoronary injections of amidephrine mesylate (1, 10, 100 gg dissolved in 2 ml of warm saline, administered in 10") or by …
Number of citations: 1 link.springer.com
DG Haylett, DH Jenkinson - The Journal of physiology, 1972 - Wiley Online Library
1. Experiments have been made to identify the kinds of receptors concerned in the actions of catecholamines in increasing potassium efflux, membrane potential and glucose release in …
Number of citations: 74 physoc.onlinelibrary.wiley.com
D Osborn - Biochemical Pharmacology, 1978 - Elsevier
… Gifts of (-) propranolol HC 1, isoprenaline (as (-) isoprenaline bitartrate) and amidephrine (as (c) amidephrine mesylate) were from ICI, Ward Blenkinsop, and Mead Johnson respectively…
Number of citations: 11 www.sciencedirect.com
G Zbinden, G Zbinden - Progress in Toxicology: Special Topics Volume 1, 1973 - Springer
… In Goldenthal's (1971) tables of adult/newborn LD50 ratios, the highest is 750 for digoxin (po rat), the lowest less than 0.02 for a vasoconstrictor amidephrine mesylate (po rat). It is …
Number of citations: 1 link.springer.com
J Davies, JE Quinlan - Neuroscience, 1985 - Elsevier
The effects of tizanidine (DS103-282) were compared with those of noradrenaline and other adrenoceptor agonists on responses of laminae IV and V neurones in the lumbar dorsal …
Number of citations: 83 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.